molecular formula C17H25NO2 B2911165 t-Butyl (S)-2-benzylpiperidine-1-carboxylate CAS No. 1853230-29-1

t-Butyl (S)-2-benzylpiperidine-1-carboxylate

Cat. No.: B2911165
CAS No.: 1853230-29-1
M. Wt: 275.392
InChI Key: RSMLBZLGNDVECE-HNNXBMFYSA-N
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Description

t-Butyl (S)-2-benzylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a benzyl substituent at the 2-position, with an (S)-configuration. This compound is widely utilized in medicinal chemistry as a building block for enantioselective synthesis, particularly in the development of protease inhibitors and bioactive alkaloids. The Boc group enhances stability under basic conditions and facilitates selective deprotection, while the benzyl moiety contributes to lipophilicity and π-π interactions in target binding .

Properties

IUPAC Name

tert-butyl (2S)-2-benzylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMLBZLGNDVECE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (S)-2-benzylpiperidine-1-carboxylate typically involves the reaction of (S)-2-benzylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (S)-2-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

t-Butyl (S)-2-benzylpiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of t-Butyl (S)-2-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperidine ring and benzyl group contribute to the overall pharmacophore, allowing the compound to interact with various biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of t-butyl (S)-2-benzylpiperidine-1-carboxylate and its analogs:

Compound Name Molecular Formula Key Functional Groups Stereochemistry Notable Properties Reference
This compound C₁₇H₂₃NO₂ Boc, benzyl (S) at C2 High lipophilicity, acid-labile Boc
Benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate C₁₇H₂₃NO₃ Benzyl ester, hydroxypropyl (S) at C2, (R) at hydroxypropyl Polar due to hydroxyl; enantioselective synthesis
tert-Butyl 2-[(2S)-2-(benzyloxy)carbonyl]-1H-benzimidazole-1-carboxylate C₂₃H₂₅N₃O₄ Boc, benzimidazole, benzyloxycarbonyl (2S) Aromatic π-system, potential for H-bonding
Ethyl (2S)-1-(benzylsulfonyl)piperidine-2-carboxylate C₁₅H₂₁NO₄S Ethyl ester, sulfonyl (S) at C2 Electron-withdrawing sulfonyl; moderate solubility
(S)-tert-Butyl-2-((S)-1-(2,6-dioxopiperidin-1-yl)hex-5-en-2-yl)piperidine-1-carboxylate C₂₂H₃₃N₃O₅ Boc, dioxopiperidinyl, alkene (S,S) Enhanced H-bonding, protease inhibition potential

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to ethyl or benzyl ester analogs. For example, the sulfonyl analog () has reduced lipophilicity due to the polar sulfonyl group .
  • Optical Activity : The (S)-configuration in the target compound and its analogs (e.g., ) ensures enantioselectivity in biological interactions. Optical rotations vary significantly; for instance, benzyl (S)-2-((R)-2-hydroxypropyl)piperidine-1-carboxylate shows [α]D = +23.5° (c = 1.0, CHCl₃) .

Biological Activity

t-Butyl (S)-2-benzylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a tert-butyl group and a benzyl moiety. This structural configuration is crucial for its interaction with biological targets.

  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which has various neuroprotective effects.
    • Studies have shown that derivatives of this compound exhibit competitive inhibition with IC50 values ranging from 19.9 µM to 0.84 µM, depending on structural modifications .
  • Anticancer Activity :
    • The compound has demonstrated notable antiproliferative activity against several cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values for these activities ranged from 19.9 to 75.3 µM, indicating a promising potential for further development as an anticancer agent .
  • Chemokine Receptor Antagonism :
    • Research indicates that benzylpiperidine derivatives can act as potent antagonists for CC chemokine receptors, which are involved in inflammatory responses and cancer metastasis. This suggests a broader therapeutic potential beyond neuroprotection and cancer treatment .

Case Studies

  • MAGL Inhibition :
    • A study focused on the optimization of benzoylpiperidine scaffolds found that specific modifications significantly enhanced MAGL inhibition potency, demonstrating the importance of structure-activity relationships (SAR) in drug design .
  • Anticancer Efficacy :
    • In vitro studies revealed that this compound not only inhibited cancer cell growth but also induced apoptosis in treated cells. This was assessed using flow cytometry and Western blot analysis to measure apoptosis markers .
  • Inflammatory Response Modulation :
    • The compound's ability to modulate inflammatory responses through chemokine receptor antagonism has been explored, showing reduced eosinophil chemotaxis in vitro, which could have implications for treating allergic conditions and asthma .

Table 1: Biological Activity Summary of this compound

Biological ActivityTargetIC50 ValueReference
MAGL InhibitionMonoacylglycerol Lipase0.84 µM
AntiproliferativeBreast Cancer Cells19.9 - 75.3 µM
CCR3 AntagonismEosinophil ChemotaxisLow Nanomolar

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